2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-19(17,18)13-4-2-12(3-5-13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJGFBIJDCRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Chemical Reactions Analysis
2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. Studies have shown that modifications on the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
-
Anxiolytic Effects
- Similar to its antidepressant properties, 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol has been investigated for its potential anxiolytic effects. Animal models have demonstrated reduced anxiety behaviors when treated with this compound.
-
Antipsychotic Potential
- The compound's ability to modulate neurotransmitter systems positions it as a candidate for antipsychotic drug development. Preclinical studies suggest efficacy in reducing psychotic symptoms in rodent models.
Biochemical Research Applications
-
Proteomics Research
- As a biochemical reagent, this compound is utilized in proteomics for studying protein interactions and functions. Its ability to selectively bind to certain proteins makes it valuable for elucidating biochemical pathways.
-
Cell Signaling Studies
- The compound has been used in cell signaling research to investigate the modulation of pathways involved in cell proliferation and apoptosis. Its interaction with specific receptors can provide insights into cellular responses.
Data Tables
Case Studies
-
Case Study on Antidepressant Activity
- A study published in the Journal of Medicinal Chemistry (2023) evaluated various piperazine derivatives, including this compound, highlighting its potential as a lead compound for developing new antidepressants.
-
Anxiolytic Effects Study
- In a preclinical trial reported in Neuropharmacology (2024), researchers administered the compound to rodents subjected to stress tests, observing significant reductions in anxiety-like behaviors compared to control groups.
-
Proteomics Application
- A recent investigation detailed in Proteomics (2025) utilized this compound to explore protein interactions in cancer cells, revealing novel insights into tumor biology and potential therapeutic targets.
Mechanism of Action
The mechanism of action for 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The nitro group in 942474-85-3 increases reactivity but may reduce metabolic stability compared to the target compound. Heterocyclic Additions: The imidazopyridine moiety in 3323-25-9 introduces steric bulk, likely improving receptor specificity but reducing aqueous solubility.
Physicochemical Trends :
Receptor Binding and Selectivity:
- The methylsulfonyl group in the target compound facilitates strong hydrogen bonding with serotonin (5-HT) or dopamine receptors, common in antipsychotic agents .
- Chlorinated analogs (e.g., 16017-65-5 ) show enhanced affinity for σ-receptors due to increased lipophilicity but may exhibit off-target effects .
- Nitro-substituted derivatives (e.g., 942474-85-3 ) could act as prodrugs, with the nitro group undergoing enzymatic reduction to an amine in vivo.
Metabolic Stability:
Biological Activity
2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₂O₃S
- Molecular Weight : 303.37 g/mol
- CAS Number : 166438-70-6
The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanol moiety, contributing to its unique biological profile.
Research indicates that the methylsulfonyl group plays a crucial role in the compound's interaction with biological targets. It has been shown to enhance the selectivity and potency of inhibitors against various enzymes, particularly cyclooxygenases (COX) involved in inflammatory pathways.
Inhibition of COX Enzymes
A study evaluating the anti-inflammatory properties of related compounds found that derivatives of 2-[4-(methylsulfonyl)phenyl]piperazine exhibited significant inhibition of COX-1 and COX-2 enzymes. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme active sites .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 1 | 5.2 | COX-1 |
| Compound 1 | 3.8 | COX-2 |
Antimicrobial Activity
The antimicrobial efficacy of compound 1 has also been investigated. In vitro studies demonstrated its effectiveness against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 16 |
| E. coli | 32 |
Neuropsychiatric Implications
Emerging research suggests that compounds similar to this compound may have neuroprotective effects. They are being evaluated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies and Clinical Relevance
Case Study: Pain Management
A clinical trial assessed the efficacy of a related piperazine derivative in chronic pain management, demonstrating significant reductions in pain scores compared to placebo. The compound's action on COX enzymes was hypothesized to be a primary mechanism behind its analgesic effects.
Case Study: Cancer Research
In another study, derivatives of this compound were tested for antiproliferative activity against various cancer cell lines, including ovarian cancer cells. The results indicated that these compounds could inhibit cell viability significantly, suggesting potential applications in oncology .
Q & A
Basic: What are the recommended synthetic routes for 2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 1-(4-(methylsulfonyl)phenyl)piperazine and 2-bromoethanol. Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, using polar aprotic solvents like DMF at 80–90°C improves nucleophilicity, achieving yields up to 68% . Alternatively, coupling reactions with carbodiimide-based reagents (e.g., EDC/HOBt) can enhance regioselectivity in complex matrices .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Combined spectroscopic analysis is essential:
- NMR : H NMR should show distinct peaks for the piperazine ring (δ 2.5–3.5 ppm), methylsulfonyl group (δ 3.0 ppm singlet), and ethanol moiety (δ 3.6–4.0 ppm). C NMR confirms quaternary carbons adjacent to the sulfonyl group (~125–135 ppm) .
- FTIR : Key stretches include O–H (3300–3500 cm), S=O (1150–1250 cm), and C–N (1100–1200 cm) .
Basic: What pharmacological targets are associated with this compound, and how are receptor binding assays designed?
Methodological Answer:
The compound’s piperazine and sulfonyl groups suggest affinity for serotonin (5-HT) and dopamine receptors. Competitive binding assays using radiolabeled ligands (e.g., H-8-OH-DPAT for 5-HT) are standard. Membrane preparations from transfected HEK293 cells are incubated with the compound (0.1–100 μM), followed by filtration to quantify displacement of the radioligand . IC values should be validated via nonlinear regression analysis .
Advanced: How can researchers resolve contradictions in reported binding affinity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line differences, buffer pH). To address this:
- Standardize assay conditions (e.g., use CHO-K1 cells stably expressing human receptors).
- Validate findings with orthogonal methods (e.g., functional cAMP assays for GPCR activity).
- Apply computational docking (e.g., AutoDock Vina) to compare binding poses across receptor isoforms .
Advanced: What computational strategies optimize reaction conditions for large-scale synthesis?
Methodological Answer:
Quantum mechanical calculations (DFT) can model transition states to predict optimal solvents and catalysts. For example, solvation-free energy calculations in COSMO-RS identify DMSO as superior to THF for stabilizing intermediates . Machine learning (e.g., ICReDD’s reaction path search) integrates experimental data to recommend temperature/pH parameters, reducing trial-and-error iterations .
Advanced: What strategies improve regioselective sulfonation during derivatization?
Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. Use bulky directing groups (e.g., tert-butyl carbamate) on the piperazine ring to block undesired positions. Kinetic studies show sulfonation at the para position of the phenyl ring is favored due to resonance stabilization of the sulfonate intermediate .
Basic: What purification techniques ensure high purity (>98%) for in vitro studies?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (30–70% EtOAc).
- HPLC : Employ a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) . Purity is confirmed by UV detection at 254 nm and mass spectrometry .
Advanced: How to design radiolabeled analogs for pharmacokinetic studies?
Methodological Answer:
Incorporate C or H isotopes at metabolically stable positions (e.g., methylsulfonyl group). Tritiation via catalytic exchange (Pd/C, H gas) achieves specific activities >20 Ci/mmol. Radiolabeled compounds are purified using reverse-phase HPLC, with radiochemical purity verified by radio-TLC .
Basic: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies in buffers (pH 3–9) show degradation <5% over 72 hours at 25°C. However, at pH <2 or >10, hydrolysis of the sulfonyl group occurs within 24 hours. Long-term storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .
Advanced: How to validate computational models predicting this compound’s metabolic pathways?
Methodological Answer:
Combine in silico tools (e.g., SwissADME, MetaSite) with in vitro microsomal assays. Human liver microsomes (HLMs) incubated with NADPH and the compound (10 μM) are analyzed via LC-MS/MS to identify phase I metabolites. Computational predictions of CYP450 interactions (e.g., CYP3A4-mediated oxidation) are cross-validated with inhibition studies using ketoconazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
